[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate typically involves the condensation of serine and palmitoyl-CoA to form sphinganine, which is then acylated with a fatty acid to produce ceramide. The ceramide is subsequently phosphorylated to form ceramide phosphate .
Industrial Production Methods
Industrial production of this compound often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification and validation of the compound. This method ensures high extraction recoveries and accurate quantification .
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: Ceramide phosphates can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert ceramide phosphates back to ceramides.
Substitution: Substitution reactions can modify the head group or fatty acid chain of the ceramide phosphate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include different ceramide derivatives and metabolites that play roles in cellular signaling and regulation .
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate has numerous scientific research applications:
Chemistry: Used as a standard in high-performance liquid chromatography and mass spectrometry for lipidomics studies.
Biology: Plays a role in cell signaling pathways, particularly in apoptosis and inflammation.
Medicine: Used as a biomarker for cardiovascular diseases and diabetes.
Industry: Employed in the development of therapeutic agents targeting lipid metabolism.
Mechanism of Action
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate exerts its effects by acting as a mediator of the inflammatory response. It is formed from ceramides by the action of ceramide kinase and can be dephosphorylated back to ceramides by phosphatidate phosphatase. This dynamic conversion regulates various cellular processes, including apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cer(d181/160): Another ceramide with a shorter fatty acid chain.
Cer(d181/180): A ceramide with an 18-carbon fatty acid chain.
Cer(d181/241): A ceramide with a 24-carbon fatty acid chain but with one double bond.
Uniqueness
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate is unique due to its specific fatty acid chain length and its role as a ceramide phosphate. This unique structure allows it to participate in specific cellular signaling pathways and makes it a valuable biomarker for various diseases .
Properties
Molecular Formula |
C42H84NO6P |
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Molecular Weight |
730.1 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C42H84NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48)/b37-35+/t40-,41+/m0/s1 |
InChI Key |
SEEJZRCEDNOVGA-AUTSUKAISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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